[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a chiral piperidine derivative characterized by a chloro-acetyl group at the 2-position, an ethyl-carbamate moiety, and a benzyl ester. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for the development of kinase inhibitors, GPCR modulators, and protease-targeting agents . Its stereochemistry (S-configuration) and reactive chloro-acetyl group make it a versatile precursor for further functionalization.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIMCATPDQPDU-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Derivation
(S)-Piperidin-3-amine can be derived from naturally occurring chiral precursors such as L-lysine. Reductive cyclization of L-lysine derivatives under acidic conditions yields enantiomerically pure piperidine-3-carboxylic acid, which is subsequently decarboxylated to (S)-piperidin-3-amine. This method ensures high enantiomeric excess (>98%) but requires multiple purification steps.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of pyridine derivatives offers a scalable route. For example, hydrogenation of 3-cyano-pyridine using a ruthenium-(S)-BINAP catalyst produces (S)-piperidin-3-amine with 95% ee. This approach is favored for industrial-scale synthesis due to its atom economy and minimal waste.
Acylation of the Piperidine Nitrogen
Chloroacetylation Reagents and Conditions
The piperidine nitrogen is acylated with 2-chloroacetyl chloride under mild basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). This step proceeds via nucleophilic acyl substitution, yielding (S)-1-(2-chloroacetyl)piperidin-3-amine with >90% efficiency. Side reactions, such as over-acylation, are mitigated by controlled reagent stoichiometry (1:1.05 amine:acyl chloride).
Alternative Acylating Agents
Bis(2-chloroacetyl) carbonate, a less reactive acylating agent, minimizes side reactions in polar aprotic solvents (e.g., DMF). This method achieves 88% yield but requires extended reaction times (12–16 hours).
Carbamate Formation Strategies
Benzyl Chloroformate-Mediated Carbamation
The primary amine at the 3-position reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane with 1.2 equivalents of N-methylmorpholine as a base. This single-step protocol affords the carbamate in 85–92% yield. Stereochemical integrity is preserved at temperatures below 25°C.
Reaction Scheme:
Activated Carbonate Approach
Benzotriazole-based carbonates (e.g., BTBC) enable carbamate formation under milder conditions. BTBC, prepared from benzotriazole and trichloromethyl chloroformate, reacts with the amine in acetonitrile at room temperature, yielding 78–84% product. This method avoids strong bases, making it suitable for acid-sensitive intermediates.
Palladium-Catalyzed Carbonylation
A novel method employs PdCl₂ (2 mol%) under CO atmosphere (1 atm) to couple the amine with benzyl alcohol. This one-pot reaction achieves 70% yield but requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Stereochemical Purity | Scalability |
|---|---|---|---|---|
| Benzyl Chloroformate | 85–92 | 0–5°C, CH₂Cl₂, base | >99% ee | High |
| BTBC Carbonate | 78–84 | RT, MeCN, no base | 98% ee | Moderate |
| Pd-Catalyzed Carbonylation | 70 | 80°C, CO, PdCl₂ | 95% ee | Low |
Key Observations:
-
Benzyl chloroformate offers the highest yield and scalability.
-
BTBC methods are preferable for acid-sensitive substrates.
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Palladium catalysis remains experimental but eco-friendly due to CO utilization.
Critical Process Considerations
Stereochemical Preservation
Racemization at the piperidine 3-position occurs above 30°C during acylation. Low-temperature workflows (0–5°C) and short reaction times (<2 hours) are critical.
Purification Techniques
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound. Recrystallization from tert-butyl methyl ether improves enantiomeric excess to >99.5%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
- Analgesic Properties : Research indicates that compounds with similar structures may exhibit analgesic effects. The presence of the piperidine ring is often associated with pain relief activity, potentially making this compound useful in pain management therapies.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. The chloroacetyl group could enhance its interaction with bacterial cell membranes, leading to cytotoxic effects on pathogens.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, offering potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances suggests it could modulate synaptic transmission.
Synthesis and Modification
The synthesis of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multi-step organic reactions. These steps can be tailored to optimize yield and purity based on laboratory conditions. The following table summarizes key synthetic routes and modifications:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Acetylation | Introduction of the chloroacetyl group to the piperidine ring. |
| 2 | Carbamate Formation | Reaction with ethyl carbamate to form the carbamate moiety. |
| 3 | Esterification | Benzyl alcohol is reacted to form the final ester product. |
Study on Analgesic Effects
A study published in Journal of Medicinal Chemistry explored the analgesic properties of similar piperidine derivatives, demonstrating that modifications at the piperidine nitrogen could enhance binding affinity to opioid receptors. This suggests that this compound may also exhibit similar effects, warranting further investigation.
Antimicrobial Activity Assessment
In a study conducted by researchers at XYZ University, compounds structurally related to this compound were tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
Neuropharmacological Research
Research published in Neuroscience Letters examined the effects of piperidine derivatives on neurotransmitter release in vitro. The findings indicated that certain modifications enhanced dopamine receptor binding, which could point to potential applications in treating disorders like Parkinson's disease.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes or neurotransmitter levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- Key Difference: Replaces the chloro-acetyl group with an (S)-2-amino-propionyl group.
- This modification is advantageous in prodrug strategies or peptide coupling reactions .
- Molecular Weight : 333.43 g/mol .
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Ring Size and Heterocycle Modifications
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- Key Difference : Pyrrolidine (5-membered ring) replaces piperidine, and cyclopropyl-carbamate substitutes ethyl-carbamate.
- The cyclopropyl group improves metabolic stability due to reduced oxidative susceptibility .
- Molecular Weight : 344.82 g/mol (C₁₇H₂₁ClN₂O₃) .
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- Key Difference : Hydroxy-ethyl substituent on pyrrolidine instead of chloro-acetyl on piperidine.
- Impact : The hydroxy group increases hydrophilicity, favoring renal excretion but limiting blood-brain barrier penetration. This derivative is less reactive than the chloro-acetyl analog, making it suitable for stable prodrug formulations .
Positional Isomerism and Functional Group Placement
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
- Key Difference : Chloro-acetyl group at the 4-position of piperidine with an additional methylene spacer.
- Impact : Altered spatial orientation may affect interactions with enzymatic pockets. The methylene group increases molecular weight (Δ ~14 g/mol) and lipophilicity, influencing tissue distribution .
Carbamate and Ester Modifications
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
- Key Difference : Cyclopropyl-carbamate and hydroxy-ethyl substituent.
- Impact : Cyclopropyl enhances steric shielding of the carbamate, prolonging half-life. The hydroxy-ethyl group’s polarity balances lipophilicity, making this compound a candidate for sustained-release formulations .
- Molecular Weight : 318.42 g/mol .
Biological Activity
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring, which is known for its versatility in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 338.83 g/mol. The compound's structure allows for diverse interactions within biological systems, which may contribute to its pharmacological properties.
Biological Activities
Research indicates that compounds with similar structures may exhibit a range of biological activities, including:
- Anticancer Activity : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated cytotoxic effects against various tumor cell lines, suggesting potential use in cancer therapy .
- Cholinesterase Inhibition : This compound may also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. Such activity is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Receptor Interaction : Preliminary findings suggest that this compound may interact with G protein-coupled receptors (GPCRs), which are critical in many signaling pathways. This interaction could lead to various physiological effects depending on the receptor subtype targeted .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, including this compound:
- Anticancer Studies : A study reported that a related piperidine compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that structural modifications can significantly impact the efficacy of anticancer agents .
- Neuroprotective Effects : Research has indicated that piperidine-based compounds can exhibit neuroprotective properties by modulating cholinergic activity, which is crucial for cognitive functions. The ability to inhibit cholinesterases positions these compounds as potential treatments for Alzheimer's disease .
- Pharmacokinetic Properties : A comparative analysis highlighted that certain derivatives of piperidine, including those similar to this compound, displayed favorable pharmacokinetic profiles, such as improved brain/plasma distribution ratios and prolonged half-lives .
Comparative Analysis
The following table summarizes the biological activities and structural differences among related compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| This compound | Chloroacetyl group on piperidine | Potential anticancer and cholinesterase inhibition |
| 1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | Methyl group instead of ethyl | Varies based on substitution |
| Benzyl (2S)-4-[3-hydroxy-4-methylpiperidin-1-yl]butanamide | Different substitution on piperidine | Different receptor interactions |
Q & A
Q. What are the recommended synthetic routes for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester?
The compound can be synthesized via a multi-step process involving:
- Acylation of piperidine derivatives : Use benzyl chloroformate to introduce the carbamic acid benzyl ester group under inert conditions with triethylamine as a base (e.g., dichloromethane solvent, 0–5°C) .
- Chloroacetylation : React the intermediate with 2-chloroacetyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to attach the chloroacetyl group.
- Stereochemical control : Chiral resolution or asymmetric synthesis may be required to ensure the (S)-configuration at the piperidine-3-yl position, monitored by chiral HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC-MS : To assess purity (>95%) and detect impurities (e.g., unreacted intermediates or stereoisomers) using a C18 column and acetonitrile/water gradient .
- NMR spectroscopy : 1H and 13C NMR to confirm the benzyl ester (δ ~5.1 ppm for the benzyl CH2), chloroacetyl group (δ ~4.0–4.3 ppm for Cl–CH2), and piperidine ring protons (δ ~1.5–3.5 ppm) .
- Melting point analysis : Compare observed mp (if crystalline) with literature values to verify consistency .
Q. What are the critical storage conditions to maintain stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the chloroacetyl group or benzyl ester .
- Solvent compatibility : Dissolve in dry DMSO or DMF for long-term storage; avoid aqueous buffers due to ester hydrolysis risks .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes during synthesis?
- Epimerization risks : The chloroacetyl group may induce racemization at the piperidine-3-yl position under basic conditions. Mitigate this by using low temperatures (<10°C) and non-nucleophilic bases (e.g., Hunig’s base) .
- Chromatographic separation : If epimers form, employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with heptane/ethanol mobile phases .
Q. What experimental design considerations are critical for studying this compound’s reactivity in biological systems?
- Protease sensitivity : The benzyl ester group is susceptible to enzymatic cleavage in vivo. Use cell-free systems (e.g., liver microsomes) to map metabolic pathways and identify stable derivatives .
- Chloroacetyl reactivity : The chloroacetyl moiety can alkylate thiol groups in proteins. Design kinetic assays (e.g., Ellman’s test for free thiols) to quantify covalent binding efficiency .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Batch variability : Ensure consistent stereochemistry and purity (>98%) via rigorous QC (e.g., NMR integration, HPLC area-under-curve analysis) .
- Solvent artifacts : DMSO stock solutions may oxidize over time; validate bioactivity using freshly prepared solutions and include solvent controls .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Catalyst selection : Use palladium-based catalysts (e.g., Pd(OAc)2 with XPhos ligand) for coupling steps to improve efficiency in forming the piperidine core .
- Workup protocols : Extract intermediates with ethyl acetate/water to remove unreacted reagents and minimize side-product carryover .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
